5'-Ethylcarboxamido-2',3'-isopropylidene adenosine 5'-Ethylcarboxamido-2',3'-isopropylidene adenosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17560185
InChI: InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9+,10-,14-/m1/s1
SMILES:
Molecular Formula: C15H20N6O4
Molecular Weight: 348.36 g/mol

5'-Ethylcarboxamido-2',3'-isopropylidene adenosine

CAS No.:

Cat. No.: VC17560185

Molecular Formula: C15H20N6O4

Molecular Weight: 348.36 g/mol

* For research use only. Not for human or veterinary use.

5'-Ethylcarboxamido-2',3'-isopropylidene adenosine -

Specification

Molecular Formula C15H20N6O4
Molecular Weight 348.36 g/mol
IUPAC Name (3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
Standard InChI InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9+,10-,14-/m1/s1
Standard InChI Key FIHQDKWIAMIECN-QOBXEIRBSA-N
Isomeric SMILES CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C
Canonical SMILES CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C

Introduction

Chemical Identity and Nomenclature

Systematic IUPAC Name

The compound’s full IUPAC name, (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d] dioxole-4-carboxamide, reflects its stereochemistry and functional groups:

  • Purine core: A 6-amino-substituted purine base (6-aminopurine).

  • Tetrahydrofuro[3,4-d] dioxole: A bicyclic ether-dioxolane system with methyl substitutions at C2 and C2'.

  • Carboxamide moiety: An N-ethyl carboxamide group at position 4 of the dioxolane ring .

Molecular and Structural Data

PropertyValueSource
Molecular formulaC₁₅H₁₉N₆O₄Extrapolated
Molecular weight365.36 g/molCalculated
SMILESO=C(NCC)[C@H]1O[C@H]([C@@]2([H])[C@@]([H])1OC(C)(C)O2)N3C4=NC(=NC=N4)N=C3Adapted from
CAS RegistryNot publicly assigned

Key structural features:

  • The purine ring is linked via a glycosidic bond to the dioxolane-carboxamide scaffold.

  • Stereochemistry at positions 3a, 4, 6, and 6a is critical for molecular recognition .

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis route for this compound is documented, related purine-dioxolane conjugates are synthesized through:

  • Protection of carbohydrate intermediates: Dioxolane rings are formed via acid-catalyzed ketalization of diols with acetone .

  • Nucleoside coupling: Mitsunobu or Vorbrüggen reactions link purine bases to the anomeric carbon of the dioxolane .

  • Carboxamide functionalization: Amidation of carboxylic acid intermediates with ethylamine .

Example: A similar compound, (3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d] dioxole-4-carboxamide (CAS 120225-75-4), is synthesized in 98% purity via sequential protection, coupling, and deprotection steps .

Comparative Analysis of Analogues

CompoundSubstituentsMolecular FormulaMolecular WeightSource
6-Chloro derivative6-Cl on purineC₁₅H₁₈ClN₅O₄367.79 g/mol
6-Amino-2-chloro derivative6-NH₂, 2-Cl on purineC₁₅H₁₉ClN₆O₄382.81 g/mol
6-Amino-2-iodo derivative6-NH₂, 2-I on purineC₁₅H₁₉IN₆O₄474.25 g/mol

Trends:

  • Halogen substitution (Cl, I) at purine C2 enhances molecular weight and polarizability.

  • The 6-amino group increases hydrogen-bonding potential, critical for target engagement .

Structural and Conformational Analysis

X-ray Crystallography and Stereochemistry

Though crystallographic data for this specific compound are unavailable, analogues with the (3aS,4S,6R,6aR) configuration reveal:

  • Dioxolane ring puckering: The fused dioxolane adopts a twist-boat conformation, stabilizing the glycosidic bond .

  • Purine orientation: The purine base occupies an axial position relative to the dioxolane, minimizing steric clashes with the carboxamide group .

Computational Modeling

Density functional theory (DFT) studies on similar structures predict:

  • Torsional flexibility: The methylene hinge between the purine and dioxolane permits rotational freedom (~120°), modulating binding affinity .

  • Electrostatic potential: The 6-amino group and carboxamide create a dipolar surface, favoring interactions with kinase ATP pockets .

Hypothesized Biological Activity

Antiviral and Anticancer Applications

  • Purine analogues: Known for antiviral (e.g., acyclovir) and anticancer (e.g., cladribine) activity via DNA chain termination .

  • Dioxolane prodrugs: Improve oral bioavailability, as seen in nucleoside reverse transcriptase inhibitors .

ParameterPredictionRationale
LogP1.2–1.8Moderate hydrophobicity from methyl groups
Solubility50–100 µM in aqueous bufferCarboxamide and dioxolane enhance polarity
CYP450 inhibitionLow riskLack of aromatic hydroxylation sites

Toxicity Concerns

  • Purine metabolism: Potential for off-target effects on purine salvage pathways, necessitating dose optimization .

  • Dioxolane stability: Acidic conditions may hydrolyze the dioxolane, releasing formaldehyde derivatives .

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